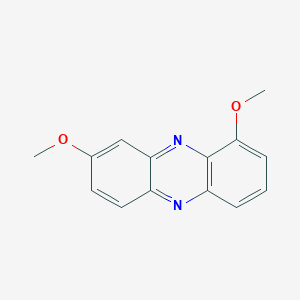
Pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalene is an ortho-fused bicyclic hydrocarbon and a mancude carbobicyclic parent.
Scientific Research Applications
Ligand in Transition Metal Complexes
Pentalene has garnered significant attention as a ligand in sandwich-type transition metal complexes. These complexes are crucial in various catalytic and organic synthesis processes. Dibenzothis compound, a derivative of this compound, has also been noted for its potential as a building block for ladder-type π-conjugated molecules, an area of growing interest in materials science and electronics (Saito, 2010).
Organic Semiconductors
The derivative dibenzo[a,e]this compound (DBP) is recognized as a low-bandgap organic semiconductor. It has been shown that functionalization of DBP can modulate electronic properties, including band gaps and redox behavior, which are essential characteristics for the development of advanced organic electronic devices (Wilbuer et al., 2017).
Organometallic Chemistry
This compound's revival in organometallic chemistry is noteworthy, especially after the discovery of this compound η8-ligated to single metal centers. Research in this domain explores the synthesis of novel organometallic compounds that could have implications in catalysis, molecular magnets, and other applications (Cloke, 2001).
Polymerization Catalysts
This compound substituted metallocene complexes have been documented as efficient catalysts for the polymerization of olefins. Their high thermostability and ability to produce polymers with varying molecular mass distributions make them valuable in the industrial synthesis of polyethylene and polypropylene (Kaminsky et al., 2006).
Opto-Electronic Properties
The synthesis of π-extended pentalenes with fused naphthyl-ring systems explores the relationship between fusion patterns and opto-electronic properties. This research is pivotal for the development of new materials with novel electronic and optical characteristics, applicable in areas such as solar cells and organic electronics (London et al., 2014).
Magnetic Shielding and Aromaticity
Studies on this compound's ring-current model have offered insights into its magnetic shielding properties and aromaticity. Such fundamental research helps in understanding the molecular behavior of this compound, which can be essential in its applications in magnetic materials and theoretical chemistry (Cuesta et al., 2005).
Properties
CAS No. |
250-25-9 |
|---|---|
Molecular Formula |
C8H6 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
pentalene |
InChI |
InChI=1S/C8H6/c1-3-7-5-2-6-8(7)4-1/h1-6H |
InChI Key |
GUVXZFRDPCKWEM-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=CC2=C1 |
Canonical SMILES |
C1=CC2=CC=CC2=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


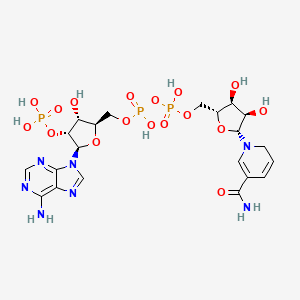
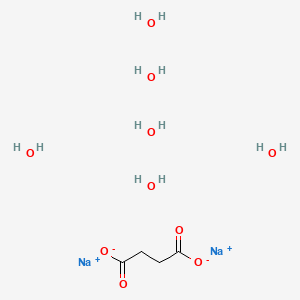

![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)


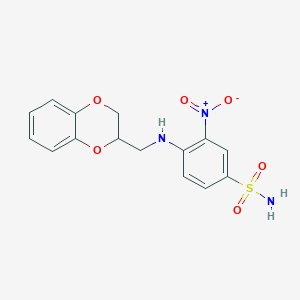

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
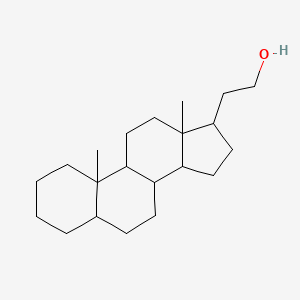
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)
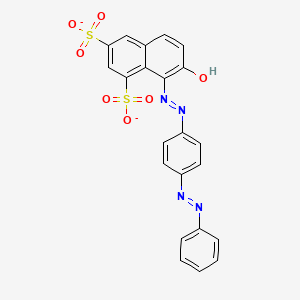
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
